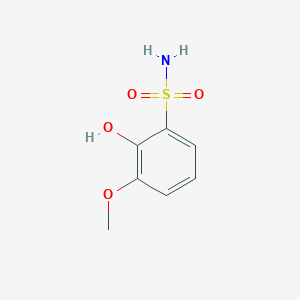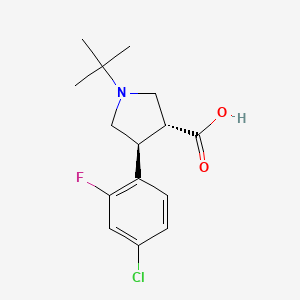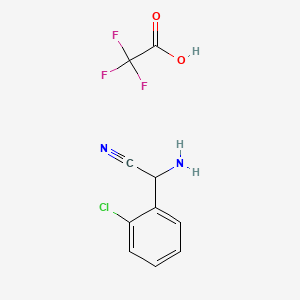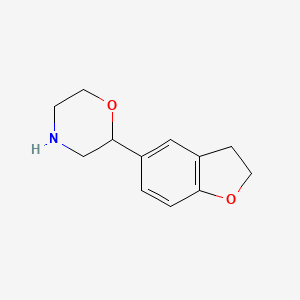
2-Hydroxy-3-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H9NO4S It is a sulfonamide derivative, characterized by the presence of a hydroxyl group at the second position and a methoxy group at the third position on the benzene ring, along with a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methoxybenzenesulfonamide typically involves the sulfonation of 2-Hydroxy-3-methoxybenzene (also known as guaiacol) with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfonamide group. The general reaction scheme is as follows:
Sulfonation: Guaiacol is reacted with chlorosulfonic acid to form the sulfonyl chloride intermediate.
Amination: The sulfonyl chloride intermediate is then treated with ammonia or an amine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-Hydroxy-3-methoxybenzaldehyde or 2-Hydroxy-3-methoxybenzoic acid.
Reduction: Formation of 2-Hydroxy-3-methoxybenzenamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-3-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-methoxybenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and binding properties.
3-Methoxybenzenesulfonamide: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
2-Hydroxy-4-methoxybenzenesulfonamide: Similar structure but with the methoxy group at a different position, potentially altering its chemical and biological properties.
Uniqueness
2-Hydroxy-3-methoxybenzenesulfonamide is unique due to the specific positioning of the hydroxyl and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with enzymes and receptors, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C7H9NO4S |
|---|---|
Poids moléculaire |
203.22 g/mol |
Nom IUPAC |
2-hydroxy-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H9NO4S/c1-12-5-3-2-4-6(7(5)9)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
Clé InChI |
JJJJNMPQYQXUBC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)S(=O)(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide](/img/structure/B13582497.png)



![7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide](/img/structure/B13582516.png)
![3-{1-[(Tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-2-yl}propanoicacid](/img/structure/B13582527.png)







